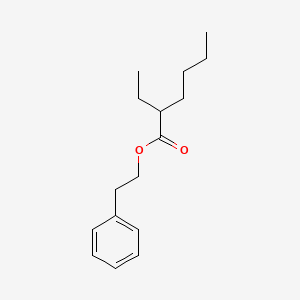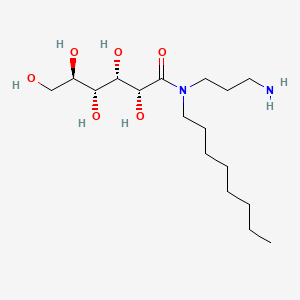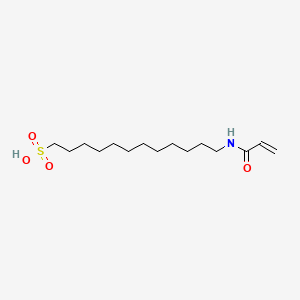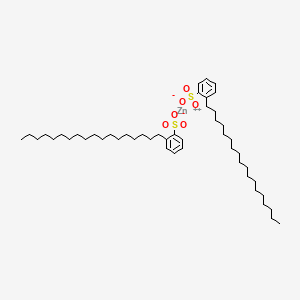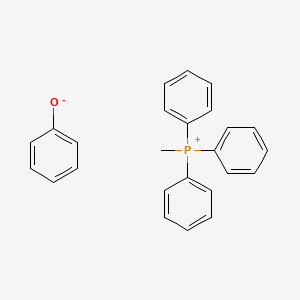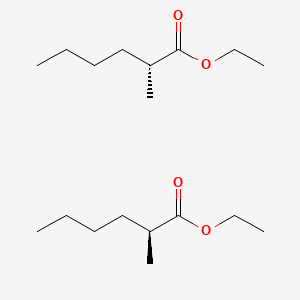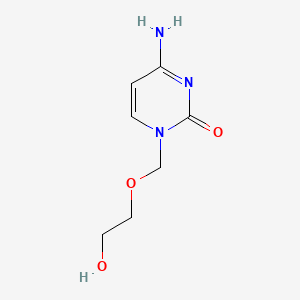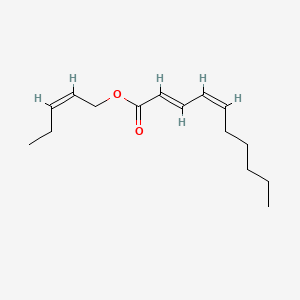
(Z)-2-Pentenyl (2E,4Z)-2,4-decadienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-Pentenyl (2E,4Z)-2,4-decadienoate is an organic compound characterized by its unique structure, which includes multiple double bonds with specific geometric configurations
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Pentenyl (2E,4Z)-2,4-decadienoate typically involves the use of specific alkenes and dienes as starting materials. One common method involves the reaction of (Z)-2-pentenyl alcohol with (2E,4Z)-2,4-decadienoic acid under esterification conditions. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient production of the compound by continuously feeding the reactants into a reactor and collecting the product as it forms. The use of automated systems and optimized reaction conditions can significantly enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-2-Pentenyl (2E,4Z)-2,4-decadienoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated compounds.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are typical.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield (Z)-2-pentenyl (2E,4Z)-2,4-decadienoic acid, while reduction could produce (Z)-2-pentyl (2E,4Z)-2,4-decadienoate.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-2-Pentenyl (2E,4Z)-2,4-decadienoate is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure makes it an interesting subject for research in organic synthesis and reaction mechanisms.
Biology
The compound may have applications in biological research, particularly in the study of lipid metabolism and signaling pathways. Its structural similarity to certain natural lipids allows it to be used as a model compound in various biochemical assays.
Medicine
In medicine, this compound could be explored for its potential therapeutic properties. Research may focus on its effects on cellular processes and its potential as a drug candidate for treating specific diseases.
Industry
Industrially, the compound can be used in the production of fragrances, flavors, and other specialty chemicals. Its unique scent profile makes it valuable in the formulation of perfumes and flavoring agents.
Mécanisme D'action
The mechanism by which (Z)-2-Pentenyl (2E,4Z)-2,4-decadienoate exerts its effects involves its interaction with specific molecular targets. In biological systems, the compound may interact with enzymes involved in lipid metabolism, altering their activity and affecting downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-2-Pentenyl (2E,4Z)-2,4-decadienoate: This isomer differs in the configuration of the double bond at the 2-position.
(Z)-2-Pentenyl (2E,4E)-2,4-decadienoate: This isomer has a different configuration at the 4-position.
(Z)-2-Pentenyl (2Z,4Z)-2,4-decadienoate: Both double bonds have the Z-configuration.
Uniqueness
(Z)-2-Pentenyl (2E,4Z)-2,4-decadienoate is unique due to its specific geometric configuration, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for studying structure-activity relationships and for developing specialized applications in various fields.
Propriétés
Numéro CAS |
94109-95-2 |
|---|---|
Formule moléculaire |
C15H24O2 |
Poids moléculaire |
236.35 g/mol |
Nom IUPAC |
[(Z)-pent-2-enyl] (2E,4Z)-deca-2,4-dienoate |
InChI |
InChI=1S/C15H24O2/c1-3-5-7-8-9-10-11-13-15(16)17-14-12-6-4-2/h6,9-13H,3-5,7-8,14H2,1-2H3/b10-9-,12-6-,13-11+ |
Clé InChI |
WQRLQNWZYYQVAR-BFSZIFPZSA-N |
SMILES isomérique |
CCCCC/C=C\C=C\C(=O)OC/C=C\CC |
SMILES canonique |
CCCCCC=CC=CC(=O)OCC=CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


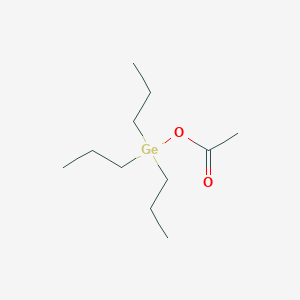

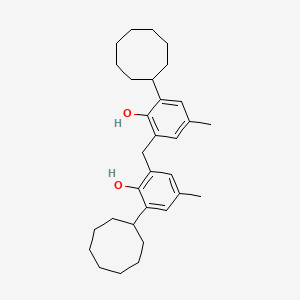

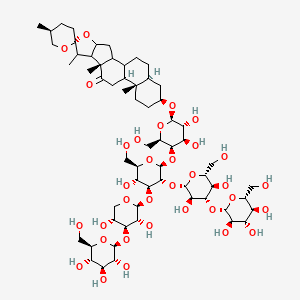
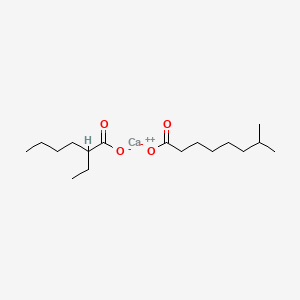
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-6-(2,4-dinitroanilino)hexanoic acid](/img/structure/B12654119.png)
